molecular formula C5H9NO2 B12890872 (S)-3,5-Dimethyloxazolidin-4-one

(S)-3,5-Dimethyloxazolidin-4-one

Cat. No.: B12890872
M. Wt: 115.13 g/mol
InChI Key: WMHKNQRYXPXYNR-BYPYZUCNSA-N
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Description

(S)-3,5-Dimethyloxazolidin-4-one is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups attached at the 3 and 5 positions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,5-Dimethyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with phosgene or triphosgene under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas.

Chemical Reactions Analysis

Types of Reactions

(S)-3,5-Dimethyloxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other nitrogen-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.

Scientific Research Applications

(S)-3,5-Dimethyloxazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound can be a precursor for developing new antibiotics.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism of action of (S)-3,5-Dimethyloxazolidin-4-one in asymmetric synthesis involves its ability to form stable complexes with various substrates, thereby inducing chirality in the resulting products. The compound’s oxazolidinone ring can coordinate with metal catalysts, enhancing the selectivity and efficiency of the reactions. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

Comparison with Similar Compounds

Similar Compounds

    ®-3,5-Dimethyloxazolidin-4-one: The enantiomer of (S)-3,5-Dimethyloxazolidin-4-one, used in similar applications but with different stereochemical outcomes.

    2-Oxazolidinone: A simpler oxazolidinone derivative without the methyl groups, used as a building block in organic synthesis.

    Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.

Uniqueness

This compound is unique due to its chiral nature and the presence of two methyl groups, which enhance its stability and reactivity in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it a valuable tool in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(5S)-3,5-dimethyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C5H9NO2/c1-4-5(7)6(2)3-8-4/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

WMHKNQRYXPXYNR-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1C(=O)N(CO1)C

Canonical SMILES

CC1C(=O)N(CO1)C

Origin of Product

United States

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